molecular formula C8H18ClNO B1441450 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride CAS No. 1354953-81-3

4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride

Cat. No. B1441450
M. Wt: 179.69 g/mol
InChI Key: VOTPURGAPJLDRV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride is a chemical compound. It is used as a pharmaceutical intermediate . The IUPAC name for this compound is 4-(dimethylamino)butanoic acid;hydrochloride . The molecular formula is C6H14ClNO2 and the molecular weight is 167.633 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. For 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride, it is a white granular crystalline powder .

Scientific Research Applications

Catalysis and Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been employed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Its reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with nucleophilic substrates to release the acylation product while regenerating the DMAP·HCl catalyst. This study highlights the catalyst's efficiency and provides a foundation for further exploration in sustainable and recyclable catalysis processes (Liu et al., 2014).

Pharmaceutical Research

Research into nonpeptide agonists of the GPR14/urotensin-II receptor identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a selective agonist. This discovery opens avenues for developing new therapeutic agents targeting cardiovascular diseases, showcasing the compound's potential as a pharmacological research tool and a drug lead (Croston et al., 2002).

Material Science and Nonlinear Optical Applications

The synthesis of novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, and their nonlinear optical properties have been investigated. These compounds exhibit potential as candidates for optical device applications, such as optical limiters, due to their ability to switch from saturable absorption to reverse saturable absorption with increasing excitation intensity (Rahulan et al., 2014).

Synthetic Chemistry

The compound has been utilized in the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. This research demonstrates the compound's versatility as a starting material in synthesizing dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, contributing significantly to the diversity of chemical libraries for further application in drug discovery and development (Roman, 2013).

Safety And Hazards

The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. For 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .

properties

IUPAC Name

4-(dimethylamino)-3,3-dimethylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(10)8(2,3)6-9(4)5;/h6H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPURGAPJLDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride

CAS RN

1354953-81-3
Record name 4-(dimethylamino)-3,3-dimethylbutan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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